1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine
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Overview
Description
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with benzenesulfonyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Iodosobenzene (PhIO), potassium persulfate (K2S2O8)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorosulfonic acid, sulfuric acid
Major Products Formed
Scientific Research Applications
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity patterns.
Triphenylpyrrolidine derivatives: Compounds with similar pyrrolidine and triphenyl structures.
Uniqueness
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
65978-50-9 |
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Molecular Formula |
C29H25NO2S |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine |
InChI |
InChI=1S/C29H25NO2S/c1-22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(28(22)24-16-8-3-9-17-24)33(31,32)26-20-12-5-13-21-26/h2-21,27-29H,1H2 |
InChI Key |
MHVDVEMPENDUNA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C(N(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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